Licogliflozin (mixed isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Licogliflozin is a drug that acts as an inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. It was initially developed as a potential treatment for obesity and has also been investigated for other applications such as treating symptoms of polycystic ovary syndrome and nonalcoholic steatohepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Licogliflozin is synthesized through a multi-step process involving the formation of its core structure followed by the introduction of various functional groups. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of licogliflozin involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Licogliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of licogliflozin with modified functional groups that enhance its pharmacological activity and stability .
Scientific Research Applications
Licogliflozin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of sodium-glucose cotransporters and to develop new inhibitors with improved efficacy.
Biology: Researchers use licogliflozin to investigate its effects on cellular glucose uptake and metabolism.
Medicine: Clinical studies have explored its potential in treating obesity, polycystic ovary syndrome, and nonalcoholic steatohepatitis.
Mechanism of Action
Licogliflozin exerts its effects by inhibiting sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, licogliflozin reduces glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels. This mechanism is particularly beneficial for managing conditions like obesity and polycystic ovary syndrome .
Comparison with Similar Compounds
Sotagliflozin: Another dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2, used for managing diabetes.
Empagliflozin: A selective inhibitor of sodium-glucose cotransporter 2, primarily used for treating type 2 diabetes.
Canagliflozin: Another selective inhibitor of sodium-glucose cotransporter 2, used for managing type 2 diabetes.
Uniqueness of Licogliflozin: Licogliflozin’s dual inhibition of both sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2 sets it apart from other similar compounds. This dual action provides a more comprehensive approach to reducing glucose reabsorption and managing metabolic conditions .
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20+,21-,22+,23+/m1/s1 |
InChI Key |
XFJAMQQAAMJFGB-LILXYRQWSA-N |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.